Product packaging for Sodium DL-3-hydroxybutyrate-1,3-13C2(Cat. No.:CAS No. 287389-34-8)

Sodium DL-3-hydroxybutyrate-1,3-13C2

Cat. No.: B1629790
CAS No.: 287389-34-8
M. Wt: 128.07 g/mol
InChI Key: NBPUSGBJDWCHKC-ZPGUIXIESA-M
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Description

Significance of Stable Isotope Tracing in Systems Biology and Metabolic Flux Analysis

Stable isotope tracing is a cornerstone of systems biology and metabolic flux analysis (MFA), offering a dynamic view of cellular processes that complements other 'omics' technologies like genomics and proteomics. ethz.ch While metabolomics can provide a static snapshot of the metabolites present at a single point in time, isotopic tracing illuminates the rates of their production and consumption, answering questions about the origin and fate of specific molecules. nih.gov This is crucial for understanding how metabolic networks are wired and regulated. nih.govcreative-proteomics.com

Metabolic flux analysis (MFA) utilizes stable isotope tracers to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.comhmdb.ca By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), and measuring its incorporation into downstream metabolites, researchers can map the flow of atoms and determine the activity of various pathways. creative-proteomics.comnih.gov This approach is vital for identifying metabolic bottlenecks, uncovering abnormal pathway activity in diseases like cancer or diabetes, and guiding the metabolic engineering of microorganisms for biotechnological applications. nih.govnih.gov Stable isotope tracers are favored for in vivo studies in both animals and humans because they are non-radioactive and safe, allowing for the investigation of systemic metabolism over extended periods. ethz.ch

Role of ¹³C-Labeled Substrates in Elucidating Metabolic Pathways and Network Activities

Carbon-13 (¹³C) is the most common stable isotope used in metabolic research. nih.gov ¹³C-labeled substrates, such as [¹³C]glucose or ¹³C-labeled amino acids, are introduced to cells, tissues, or whole organisms. creative-proteomics.com Because these labeled molecules are chemically identical to their unlabeled counterparts, they are processed by enzymes in the same manner. nih.gov As the ¹³C atoms are incorporated into various intermediate and end-product metabolites, their journey can be tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comfrontiersin.org

The specific pattern of ¹³C labeling in the products reveals the metabolic routes taken. For instance, by using glucose labeled at specific carbon positions (e.g., [1,2-¹³C₂]glucose), researchers can distinguish between the contributions of different pathways, such as glycolysis versus the pentose (B10789219) phosphate (B84403) pathway, to the synthesis of a particular molecule. creative-proteomics.comnih.gov This level of detail is critical for building accurate models of metabolic networks and understanding how these networks adapt to genetic or environmental changes. nih.govfrontiersin.org The analysis of these labeling patterns, known as mass isotopomer distributions, provides a wealth of data that can be used to calculate the relative and absolute fluxes through interconnected pathways. nih.gov

Overview of Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ as a Specific Metabolic Tracer

Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ is a specialized metabolic tracer used to investigate ketone body metabolism. Ketone bodies, including 3-hydroxybutyrate (B1226725) (also known as beta-hydroxybutyrate or BHB), are crucial alternative energy sources for tissues like the brain, heart, and skeletal muscle, particularly during periods of fasting or carbohydrate restriction. nih.gov

This specific compound is a sodium salt of 3-hydroxybutyric acid where two carbon atoms, at positions 1 and 3, have been replaced with the stable ¹³C isotope. sigmaaldrich.com This double-labeling provides a distinct mass shift (M+2), making it readily detectable by mass spectrometry. sigmaaldrich.com

When introduced into a biological system, Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ allows researchers to trace the fate of ketone bodies with high precision. As it is metabolized, the ¹³C label is incorporated into downstream compounds, most notably acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. By tracking the appearance of ¹³C in TCA cycle intermediates like glutamate (B1630785) and glutamine, scientists can quantify the rate of ketone body oxidation and determine its contribution to cellular energy production. nih.govnih.gov Studies using similarly labeled ketone bodies have been instrumental in understanding brain energy metabolism, demonstrating that ketone utilization is predominantly neuronal and revealing the kinetics of its transport across the blood-brain barrier. nih.govnih.gov

The table below summarizes key findings from a study using a closely related tracer, [2,4-¹³C₂]-beta-hydroxybutyrate, to investigate ketone metabolism in the human brain. This data illustrates how the ¹³C label from a ketone body appears in key brain metabolites, allowing for the calculation of metabolic rates.

ParameterValue (Mean ± SD)Significance
Tracer Used[2,4-¹³C₂]-beta-hydroxybutyrateTraces ketone body metabolism into the acetyl-CoA pool.
Plasma beta-hydroxybutyrate Concentration2.25 ± 0.24 mmol/LThe concentration of the ketone body in the blood during infusion. nih.gov
Apparent Tissue beta-hydroxybutyrate Concentration0.18 ± 0.06 mmol/LThe concentration of the ketone body measured in the brain tissue. nih.gov
Fractional ¹³C Enrichment in Glutamate (C4)6.78 ± 1.71%Indicates the incorporation of the label into the neuronal TCA cycle pool. nih.gov
Fractional ¹³C Enrichment in Glutamine (C4)5.68 ± 1.84%Indicates the incorporation of the label into the glial TCA cycle pool. nih.gov
Rate of Neuronal beta-hydroxybutyrate Consumption0.032 ± 0.009 mmol·kg⁻¹·min⁻¹The calculated speed at which neurons utilize the ketone body. nih.gov
Contribution to Acetyl-CoA Oxidation6.4 ± 1.6%The percentage of total energy production (via acetyl-CoA) fueled by the ketone body under the study conditions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NaO3 B1629790 Sodium DL-3-hydroxybutyrate-1,3-13C2 CAS No. 287389-34-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

287389-34-8

Molecular Formula

C4H7NaO3

Molecular Weight

128.07 g/mol

IUPAC Name

sodium;3-hydroxy(1,3-13C2)butanoate

InChI

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i3+1,4+1;

InChI Key

NBPUSGBJDWCHKC-ZPGUIXIESA-M

SMILES

CC(CC(=O)[O-])O.[Na+]

Isomeric SMILES

C[13CH](C[13C](=O)[O-])O.[Na+]

Canonical SMILES

CC(CC(=O)[O-])O.[Na+]

Origin of Product

United States

Theoretical Foundations of 13c Metabolic Flux Analysis 13c Mfa with Sodium Dl 3 Hydroxybutyrate 1,3 13c2

Principles of Carbon Isotope Propagation and Mass Isotopomer Distributions (MIDs)

The fundamental principle of 13C-MFA lies in tracing the flow of 13C atoms from a labeled substrate as they are incorporated into various metabolites throughout a metabolic network. numberanalytics.com When a compound like Sodium DL-3-hydroxybutyrate-1,3-13C2 is introduced into a biological system, the 13C atoms at the C-1 and C-3 positions are carried through subsequent enzymatic reactions. For instance, β-hydroxybutyrate is first oxidized to acetoacetate (B1235776), then converted to two molecules of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. researchgate.net

As these labeled acetyl-CoA molecules progress through the TCA cycle and other connected pathways, the 13C atoms are distributed among various intermediates and end-products. researchgate.netnih.gov This propagation of the isotope label results in the formation of molecules that differ only in their isotopic composition, known as isotopologues. A metabolite with 'n' carbon atoms can exist as a family of isotopologues, from one with zero 13C atoms (M+0) to one where all 'n' carbons are 13C (M+n). nih.gov

The relative abundance of these isotopologues for a specific metabolite is termed its Mass Isotopomer Distribution (MID). nih.govnih.gov This distribution is typically measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). numberanalytics.comnih.gov The measured MIDs are the primary experimental data used in 13C-MFA. It is crucial to correct these raw measurements for the natural abundance of stable isotopes (like 13C, 15N, 2H) to isolate the labeling pattern that results solely from the metabolism of the provided tracer. nih.gov The resulting corrected MIDs are directly dependent on the intracellular flux distribution; therefore, by analyzing these patterns, one can infer the rates of metabolic reactions. frontiersin.orgscribd.com

Metabolic Network Modeling for Beta-Hydroxybutyrate Carbon Fluxes

To interpret the measured MIDs, a mathematical model of the relevant metabolic network is essential. vanderbilt.edu This model serves as a framework that connects the unknown metabolic fluxes to the experimentally determined labeling patterns. embopress.org For studies involving β-hydroxybutyrate, the network model must include the primary pathways of its metabolism, such as ketone body utilization, the TCA cycle, and connections to amino acid and fatty acid synthesis. researchgate.netnih.gov

The construction of the model is a critical first step in any 13C-MFA study and involves defining the set of biochemical reactions, their stoichiometry, and the atom transitions for each reaction. vanderbilt.eduresearchgate.net This framework establishes the mathematical relationship between metabolic fluxes and the distribution of isotope labels throughout the network. frontiersin.org

A robust metabolic model is built upon a foundation of constraints that reflect the physicochemical realities of a living cell. The most fundamental of these is the mass conservation principle, which dictates that for a system at metabolic steady state, the rate of production of any intracellular metabolite must equal its rate of consumption. nih.gov This is mathematically represented in a stoichiometric matrix (S), where S * v = 0 for intracellular metabolites (where 'v' is the vector of metabolic fluxes). scribd.comnih.gov

Further constraints are applied based on the laws of thermodynamics, which determine the directionality and reversibility of reactions. plos.org Some reactions are effectively irreversible under physiological conditions, while others can proceed in both forward and reverse directions. Accurately defining reaction reversibilities is critical, as these bidirectional fluxes can significantly alter the propagation of isotopic labels and, consequently, the interpretation of the resulting MIDs. nih.gov Both stoichiometric and thermodynamic constraints are essential for defining a feasible solution space for the metabolic fluxes, ensuring that the model's predictions are biochemically meaningful. nih.govresearchgate.net

Modeling the full isotopomer distribution for every metabolite in a large network can lead to a computationally prohibitive number of variables and equations. nih.govnih.gov The Elementary Metabolite Units (EMU) framework was developed to significantly reduce this complexity without any loss of information. nih.govarxiv.org An EMU is defined as a unique subset of carbon atoms within a metabolite. frontiersin.org

The EMU framework operates on a "bottom-up" approach. It starts with the measured metabolites and traces their atomic constituents backward through the metabolic network to the initial labeled substrate. nih.govnih.gov This process identifies the minimal set of EMUs required to simulate the isotopic labeling of the target measurements. frontiersin.org By focusing only on these essential atomic units, the EMU framework dramatically reduces the size of the system of equations that needs to be solved, making the analysis of complex networks and multiple isotopic tracers computationally tractable. nih.govaiche.org This efficiency is particularly advantageous for designing and analyzing intricate tracer experiments involving substrates like this compound. nih.govnih.gov

Table 1: Comparison of Modeling Frameworks This interactive table summarizes the key differences between the traditional isotopomer/cumomer methods and the more recent EMU framework.

Feature Isotopomer/Cumomer Frameworks Elementary Metabolite Units (EMU) Framework
Basic Unit The entire molecule's isotopic state Subsets of a molecule's atoms
Approach "Top-down" (simulates all possible isotopomers) "Bottom-up" (simulates only necessary units)
Computational Load Very high, can involve millions of variables Significantly reduced (often by an order of magnitude) nih.govnih.gov
Scalability Limited for large networks and multiple tracers nih.gov Highly efficient for complex systems and multiple tracers nih.govaiche.org
Information Loss None None nih.gov

Isotopic Steady State and Dynamic Tracing Approaches in Beta-Hydroxybutyrate Metabolism

The timing of sample collection in a 13C labeling experiment is critical and defines two main approaches: steady-state and dynamic (or isotopically non-stationary) MFA.

Isotopic Steady State: This approach assumes that the system has reached both a metabolic and an isotopic steady state. nih.gov Metabolic steady state means that the concentrations of intracellular metabolites and the metabolic fluxes are constant. nih.gov Isotopic steady state is achieved when the labeling enrichment of these metabolites no longer changes over time, indicating that the distribution of 13C is stable. nih.govscribd.com Reaching this state is a prerequisite for traditional 13C-MFA, as it simplifies the mathematical modeling by removing time as a variable. scribd.comnih.gov The time required to reach isotopic steady state varies depending on the organism and the specific metabolite pools. scribd.com

Dynamic Tracing: In many situations, especially in organisms with slow metabolism or large metabolite pools, reaching a full isotopic steady state may not be practical. nih.gov Dynamic 13C-MFA addresses this by taking multiple samples over time as the 13C label propagates through the network before a steady state is reached. arxiv.orgnih.gov This method provides richer data, as the transient labeling information can help resolve fluxes that might be indistinguishable at steady state, such as those in parallel pathways or cycles. arxiv.org However, dynamic tracing requires more complex mathematical models that incorporate metabolite pool sizes and solve systems of differential equations, increasing the computational challenge. arxiv.orgnih.gov

Optimal Experimental Design for 13C-Labeled Beta-Hydroxybutyrate Studies

The precision of the fluxes estimated by 13C-MFA is highly dependent on the design of the experiment. researchgate.netfz-juelich.de Optimal experimental design (OED) involves selecting the best isotopic tracer(s) and measurement sets to maximize the information obtained, thereby improving the accuracy and confidence of the estimated fluxes. vanderbilt.eduresearchgate.net This process is often performed using in silico simulations before any wet-lab experiments are conducted. researchgate.net Given a proposed metabolic network, OED can evaluate different labeling strategies to determine which will provide the best resolution for the fluxes of interest. vanderbilt.edunih.gov

The choice of which substrate to label and which specific carbon atoms within that substrate should carry the 13C isotope is a critical decision in experimental design. nih.govnih.gov Different labeling patterns in the input tracer will result in distinct MIDs in downstream metabolites. nih.gov For example, using [1,2-13C]glucose versus [U-13C]glucose can provide different levels of precision for fluxes in glycolysis versus the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov

Similarly, for studying ketone body metabolism, the choice between This compound and other labeled forms, such as [2,4-13C2]β-hydroxybutyrate, will influence which fluxes can be most accurately determined. sigmaaldrich.comnih.govsigmaaldrich.com The selection of a tracer with labels at positions C-1 and C-3 is specifically designed to introduce a distinct labeling pattern into the two-carbon acetyl-CoA units that fuel central carbon metabolism.

Furthermore, the isotopic purity of the tracer is a critical parameter. sigmaaldrich.com Commercially available this compound typically has an isotopic purity of 99 atom % 13C. sigmaaldrich.com This high purity is essential for ensuring that the observed labeling patterns are almost exclusively derived from the intended tracer, minimizing confounding signals from unlabeled or alternatively labeled molecules in the tracer stock. This information must be accurately incorporated into the MFA model to achieve precise flux estimations.

Table 2: Properties of this compound This interactive table provides key properties of the specified chemical compound.

Property Value Reference
Chemical Formula CH₃¹³CH(OH)CH₂¹³CO₂Na sigmaaldrich.com
CAS Number 287389-34-8 sigmaaldrich.com
Molecular Weight 128.07 g/mol sigmaaldrich.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.com
Mass Shift M+2 sigmaaldrich.com
Labeled Positions Carbon-1, Carbon-3 sigmaaldrich.com
Form Solid sigmaaldrich.com

Parallel Labeling Experiments and Multi-Tracer Strategies

In the realm of 13C Metabolic Flux Analysis (13C-MFA), the complexity of biological systems often necessitates advanced experimental designs to accurately resolve metabolic fluxes. Parallel labeling experiments and multi-tracer strategies represent powerful approaches that enhance the precision and scope of 13C-MFA. The use of specifically labeled substrates, such as this compound, within these frameworks offers unique advantages for dissecting ketone body metabolism and its interplay with central carbon metabolism.

Parallel labeling experiments involve conducting multiple, separate experiments under identical conditions, with the only variable being the isotopic labeling of a substrate. researchgate.net This approach allows for the generation of complementary datasets that, when analyzed together, can significantly improve the resolution of flux estimations. researchgate.net For instance, in one experiment, cells might be cultured with a universally labeled glucose tracer, while in a parallel experiment, a specifically labeled tracer like this compound is used. By integrating the distinct labeling patterns from both experiments into a single metabolic model, a more constrained and accurate flux map can be obtained. researchgate.net

Multi-tracer strategies, on the other hand, involve the simultaneous administration of two or more isotopic tracers within a single experiment. This is particularly useful in systems where multiple substrates are co-utilized, such as in many mammalian cell culture environments or in studies of whole-body metabolism. nih.gov The choice of tracers is critical and should be tailored to the specific metabolic pathways under investigation.

The strategic use of this compound in these experimental designs is rooted in its metabolic fate. 3-hydroxybutyrate (B1226725) is a ketone body that serves as a crucial energy source, particularly for the brain, heart, and skeletal muscle, during periods of fasting or in certain disease states. nih.gov Upon entering the cell, DL-3-hydroxybutyrate is oxidized to acetoacetate, which is then converted to two molecules of acetyl-CoA. These acetyl-CoA molecules can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized for biosynthesis.

The specific labeling of Sodium DL-3-hydroxybutyrate at the C1 and C3 positions provides a distinct isotopic signature. When this molecule is metabolized, it generates acetyl-CoA that is labeled at the carboxyl carbon ([1-13C]acetyl-CoA) and the methyl carbon ([2-13C]acetyl-CoA). The differential tracing of these two labeled carbons through the TCA cycle and other intersecting pathways can provide invaluable information for resolving complex flux networks.

To illustrate the utility of this compound in a parallel labeling experiment, consider a hypothetical study investigating the interaction between glucose and ketone body metabolism in neuronal cells.

Hypothetical Parallel Labeling Experiment:

Experiment 1: Neuronal cells are cultured with [U-13C6]glucose as the sole tracer.

Experiment 2: Neuronal cells are cultured with a mixture of unlabeled glucose and this compound.

The mass isotopomer distributions (MIDs) of key metabolites, such as glutamate (B1630785) and aspartate (which are derived from TCA cycle intermediates), would be measured in both experiments. The data from both experiments would then be simultaneously fitted to a single metabolic model to resolve the fluxes.

Table 1: Theoretical Mass Isotopomer Distribution (MID) of Glutamate in a Hypothetical Parallel Labeling Experiment

Mass IsotopomerExperiment 1: [U-13C6]GlucoseExperiment 2: Unlabeled Glucose + this compound
M+05%60%
M+110%25%
M+225%10%
M+330%3%
M+420%1%
M+510%1%

This table presents a hypothetical scenario for illustrative purposes.

In this example, the distinct labeling patterns of glutamate in the two experiments would provide strong constraints on the model, allowing for the precise quantification of fluxes such as the relative contribution of glucose and 3-hydroxybutyrate to acetyl-CoA production and the activity of anaplerotic and cataplerotic pathways.

Statistical Power and Flux Identifiability in Experimental Design

The design of a 13C-MFA experiment is paramount to its success, directly influencing the statistical power of the study and the identifiability of the metabolic fluxes. Statistical power refers to the ability to detect a true effect or a change in flux, while flux identifiability pertains to the ability to uniquely determine the value of a particular flux. The selection of isotopic tracers is a critical component of this design process. nih.gov

The use of this compound can significantly enhance both statistical power and flux identifiability in studies of ketone body metabolism and related pathways. The unique propagation of the 13C labels from this tracer through the metabolic network generates distinct labeling patterns in downstream metabolites, which can help to distinguish between alternative pathways and improve the precision of flux estimates.

Upon entering the TCA cycle, the [1-13C]acetyl-CoA and [2-13C]acetyl-CoA derived from this compound will label the cycle intermediates in a specific manner. For example, in the first turn of the cycle, citrate (B86180) will be labeled at the C1 and C2 positions, as well as the C5 and C6 positions, depending on which labeled acetyl-CoA condenses with oxaloacetate. This complex labeling pattern provides more information for the MFA model compared to a singly labeled tracer.

Table 2: Theoretical Labeling Patterns of TCA Cycle Intermediates from this compound

MetabolitePotential Labeled Positions (from a single turn of the TCA cycle)
CitrateC1, C2, C5, C6
α-KetoglutarateC1, C2, C4, C5
Succinyl-CoAC1, C2, C3, C4
MalateC1, C2, C3, C4

This table illustrates the theoretical distribution of 13C atoms and does not represent all possible isotopomers from multiple turns of the cycle.

The ability to resolve fluxes is also dependent on the sensitivity of the measured labeling patterns to changes in those fluxes. The specific labeling of this compound can make the MIDs of certain metabolites highly sensitive to fluxes that might otherwise be difficult to identify. For example, the ratio of M+1 to M+2 isotopomers of glutamate can be a sensitive indicator of the relative activity of the pyruvate (B1213749) dehydrogenase complex versus anaplerotic pathways.

Methodological Approaches for 13c Tracing of Beta Hydroxybutyrate Metabolism

Analytical Techniques for ¹³C-Enrichment Measurement in Biological Samples

The accurate measurement of ¹³C enrichment in metabolites derived from a labeled precursor like Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ is crucial for understanding its metabolic fate. Two primary analytical platforms, Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), are widely used for this purpose. Each technique offers unique advantages for quantifying isotope incorporation and elucidating metabolic fluxes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that can detect and quantify ¹³C-labeled metabolites in biological samples, ranging from cell extracts to living organisms. nih.gov It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. compoundchem.com

The principles of NMR spectroscopy are based on the behavior of atomic nuclei with a property called 'spin' when placed in a strong magnetic field. compoundchem.com Both ¹H and ¹³C are NMR-active nuclei. ¹³C is a stable, naturally occurring isotope of carbon with a low natural abundance of about 1.1%. nih.govyoutube.com When a molecule is enriched with ¹³C, the signals corresponding to the labeled carbon atoms in a ¹³C-NMR spectrum increase significantly, allowing their detection and quantification. researchgate.net

¹³C-NMR: Directly detects the ¹³C nuclei. The position (chemical shift) of a signal in the spectrum provides information about the chemical environment of the carbon atom. compoundchem.com The intensity of the signal is proportional to the concentration of the ¹³C at that position, enabling the quantification of enrichment. Furthermore, the coupling between adjacent ¹³C nuclei (¹³C-¹³C coupling) gives rise to characteristic splitting patterns in the spectrum, which can be used to determine the relative positions of labeled atoms within a molecule. This analysis of isotopomers (molecules that differ only in their isotopic composition) provides detailed insights into metabolic pathways.

¹H-NMR: While ¹H-NMR directly observes protons, it can indirectly detect ¹³C labeling. A ¹³C atom bonded to a proton will cause a splitting of the proton's signal into a doublet (a "satellite peak") due to spin-spin coupling. The intensity of these satellite peaks relative to the main peak from unlabeled molecules allows for the calculation of ¹³C enrichment at that specific position. nih.govnih.gov ¹H-NMR is often more sensitive than ¹³C-NMR due to the high natural abundance and favorable magnetic properties of protons. youtube.com

The choice between ¹H-NMR and ¹³C-NMR depends on the specific research question, the degree of enrichment, and the complexity of the sample. Both methods are powerful for quantifying isotope incorporation and analyzing the distribution of ¹³C labels in metabolites downstream of Sodium DL-3-hydroxybutyrate-1,3-¹³C₂.

¹³C Magnetic Resonance Spectroscopy (MRS) can be applied to both extracted tissues (ex vivo) and living organisms (in vivo) to trace the metabolism of ¹³C-labeled beta-hydroxybutyrate.

Ex Vivo Applications: In ex vivo studies, tissues or cells are collected after the administration of a ¹³C-labeled substrate. The metabolites are then extracted and analyzed by high-resolution NMR. This approach allows for precise quantification of ¹³C enrichment in a wide range of metabolites. For instance, following the infusion of [2,4-¹³C]β-hydroxybutyrate in rats with traumatic brain injury, ex vivo ¹³C-NMR spectroscopy of brain extracts was used to determine that the metabolism of the ketone body was increased. nih.gov This was evidenced by the higher incorporation of the ¹³C label into the amino acids glutamate (B1630785) and glutamine, indicating that BHB was metabolized by both neurons and astrocytes. nih.gov

In Vivo Applications: In vivo ¹³C MRS allows for the non-invasive, real-time monitoring of metabolism within a living organism. researchgate.net This technique has been used to study brain metabolism in humans. In one study, infusions of [2,4-¹³C₂]-β-hydroxybutyrate were administered to healthy subjects, and ¹H-¹³C polarization transfer spectroscopy was used to detect the entry and metabolism of BHB in the brain. nih.govnih.gov The study observed the appearance of the ¹³C label in brain BHB as well as in the amino acid pools of glutamate, glutamine, and aspartate, demonstrating the rapid utilization of ketones by the brain. nih.govnih.gov These studies provide valuable data on metabolic rates and pathway activities under various physiological or pathological conditions.

Research Findings from In Vivo ¹³C MRS Studies of Beta-Hydroxybutyrate Metabolism
Study FocusLabeled SubstrateKey FindingsReference
Human Brain Ketone Metabolism[2,4-¹³C₂]-β-hydroxybutyrate¹³C label detected in brain glutamate, glutamine, and aspartate, showing rapid utilization. BHB accounted for 6.4% of total acetyl-CoA oxidation. nih.govnih.gov
Rat Liver Ketogenesis¹³C₁-labeled butyrateObserved the in vivo formation of ketone bodies (acetoacetate and beta-hydroxybutyrate) as well as glutamate and glutamine. researchgate.net

A significant limitation of conventional ¹³C MRS is its relatively low sensitivity, stemming from the low natural abundance of ¹³C and its smaller magnetic moment compared to protons. youtube.com Hyperpolarization is a technique that dramatically increases the signal intensity of ¹³C-labeled molecules, often by more than 10,000-fold. youtube.com This is typically achieved through a process called dynamic nuclear polarization (DNP), which involves transferring the high polarization of electrons to the ¹³C nuclei at very low temperatures. nih.gov

The hyperpolarized (HP) ¹³C-labeled substrate is then rapidly dissolved and injected, allowing for real-time imaging of its metabolic conversion into downstream products before the polarization decays. youtube.comnih.gov This method provides unprecedented temporal resolution for tracking rapid metabolic processes in vivo.

Several studies have utilized HP ¹³C MRS to investigate ketone metabolism:

In perfused rat hearts, the conversion of hyperpolarized [1,3-¹³C]acetoacetate to [1,3-¹³C]β-hydroxybutyrate was monitored in real-time to assess the mitochondrial redox state. nih.gov

The first in vivo measurement of cerebral ketone metabolism using HP ¹³C β-hydroxybutyrate was demonstrated in mice. ucsf.edu Following injection of HP ¹³C BHB, its metabolic conversion to HP ¹³C acetoacetate (B1235776) was observed in the mouse brain, opening new avenues for studying brain energy metabolism in diseases like Alzheimer's. ucsf.edu

Hyperpolarized ¹³C MRS is a powerful emerging technology that transforms the ability to visualize and quantify metabolic fluxes in real-time, offering significant potential for both preclinical research and clinical diagnostics. nih.govescholarship.org

Mass Spectrometry (MS)-Based Metabolomics

Mass spectrometry (MS) is another cornerstone technology in metabolomics, renowned for its high sensitivity, specificity, and throughput. researchgate.net MS-based methods measure the mass-to-charge ratio (m/z) of ionized molecules, allowing for the detection and quantification of a vast array of metabolites in a biological sample. springernature.comnih.gov In stable isotope tracing studies, MS is used to determine the extent of ¹³C incorporation into metabolites by measuring the changes in their mass.

When a metabolite incorporates one or more ¹³C atoms from a labeled precursor like Sodium DL-3-hydroxybutyrate-1,3-¹³C₂, its mass increases accordingly. MS can distinguish between the unlabeled molecule (M+0) and its heavier isotopologues (M+1, M+2, etc.). The relative abundance of these isotopologues, known as the mass isotopomer distribution (MID), provides quantitative information about the contribution of the labeled tracer to the metabolite's synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile metabolites. mdpi.com For non-volatile compounds like beta-hydroxybutyrate, a chemical derivatization step is typically required to increase their volatility and thermal stability, making them suitable for GC analysis. nih.govresearchgate.net

In a typical GC-MS workflow for ¹³C tracing:

Metabolite Extraction: Metabolites are extracted from the biological matrix (e.g., blood, tissue).

Derivatization: The extracted metabolites are chemically modified. For example, BHB can be derivatized to form a tert-butyldimethylsilyl (TBDMS) ester, which has excellent chromatographic and mass spectrometric properties. nih.gov

GC Separation: The derivatized sample is injected into the gas chromatograph, where individual compounds are separated based on their boiling points and interactions with the capillary column.

MS Detection and Analysis: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates the ions based on their m/z ratio, generating a mass spectrum for each compound.

GC-MS is highly effective for determining the mass isotopomer distribution of metabolites. By analyzing the mass spectra of compounds like BHB or downstream metabolites such as glutamate, researchers can quantify the abundance of each isotopologue (e.g., M+0, M+1, M+2). This data is essential for calculating fractional enrichment and performing metabolic flux analysis. Studies have successfully used GC-MS to determine human ketone body kinetics by measuring the ¹³C-enrichment of blood acetoacetate and D-beta-hydroxybutyrate after infusion of ¹³C-labeled tracers. nih.govmdpi.com

Research Findings from GC-MS Analysis of Beta-Hydroxybutyrate
Study FocusMethodologyKey FindingsReference
Human Ketone Body KineticsGC/MS analysis of blood after infusion of [3,4-¹³C₂]acetoacetate or [3-¹³C]D-beta-hydroxybutyrate.Successfully determined the total ketone body appearance rate in post-absorptive and non-steady-state conditions. nih.gov
Comparison of Measurement DevicesCompared blood ketone meter with GC-MS for measuring serum β-hydroxybutyrate after racemic ketone salt consumption.GC-MS measured significantly higher levels of total β-hydroxybutyrate, as the meter only detects the D-isomer. mdpi.com
Quantification in Post-mortem SamplesGC-MS analysis of blood and vitreous humour after protein precipitation and derivatization.Developed a fast, validated method for quantifying BHB, useful in elucidating cases with an unknown cause of death. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem MS for High-Resolution Flux Quantification

Liquid chromatography-mass spectrometry (LC-MS/MS) stands as a pivotal technology for the high-resolution quantification of metabolic fluxes. This highly sensitive and specific technique allows for the separation, detection, and quantification of ¹³C-labeled metabolites derived from Sodium DL-3-hydroxybutyrate-1,3-¹³C₂. The initial chromatography step separates the complex mixture of cellular metabolites. Subsequently, the mass spectrometer ionizes these metabolites and separates them based on their mass-to-charge ratio, enabling the differentiation of isotopologues—molecules that differ only in their isotopic composition.

Tandem mass spectrometry (MS/MS) further enhances the specificity of detection. In this process, a specific isotopologue is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the positional labeling of the ¹³C atoms within the metabolite, which is crucial for accurately mapping metabolic pathways. High-resolution mass spectrometry, often employed in these analyses, can distinguish between molecules with very similar masses, which is essential for resolving complex metabolic networks. nih.govspringernature.comresearchgate.net The precision of this method allows for the quantification of metabolic fluxes with a standard deviation of ≤2%, a significant improvement over previous techniques. nih.govspringernature.comresearchgate.net

Key applications of LC-MS/MS in ¹³C-BHB tracing include:

Quantifying the incorporation of ¹³C into downstream metabolites: This data reveals the activity of various metabolic pathways that utilize β-OHB.

Determining the relative contributions of different pathways: By analyzing the specific patterns of ¹³C labeling, researchers can discern the predominant routes of β-OHB metabolism.

Assessing the impact of physiological or pathological conditions on ketone body metabolism: This approach is invaluable for understanding metabolic reprogramming in diseases such as diabetes and cancer.

Untargeted Metabolomics Coupled with Isotope Tracing

While targeted LC-MS/MS focuses on a predefined set of metabolites, untargeted metabolomics offers a broader, more exploratory approach. researchgate.net When coupled with isotope tracing using Sodium DL-3-hydroxybutyrate-1,3-¹³C₂, this technique provides a comprehensive snapshot of how the carbon atoms from β-OHB are distributed throughout the entire metabolome. mdpi.com This is particularly useful for discovering novel metabolic pathways or unexpected connections between known pathways.

The workflow for untargeted metabolomics with isotope tracing involves:

Labeling: Introducing Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ into the biological system.

Sample Preparation: Extracting metabolites from cells, tissues, or biofluids.

Data Acquisition: Analyzing the extracts using high-resolution mass spectrometry to detect all measurable metabolites and their isotopologues.

Data Analysis: Identifying metabolites and their labeling patterns, which can reveal the widespread metabolic fate of the ¹³C tracer.

This powerful combination allows researchers to map metabolic remodeling in various contexts, including alterations in lipid and amino acid pathways, mitochondrial function, and neurotransmitter metabolism. mdpi.com

Data Processing and Quantification of Mass Isotopomer Distributions

The raw data generated from mass spectrometry experiments consist of mass spectra that show the relative abundance of different mass isotopomers for each detected metabolite. nih.gov The distribution of these mass isotopomers (MIDs) contains the critical information about the incorporation of the ¹³C label. nih.gov To extract meaningful biological insights, this raw data must undergo rigorous processing and quantification.

Several software tools and computational workflows have been developed for this purpose, such as METRAN, 13CFLUX2, and FiatFlux. mit.edu13cflux.netnih.gov13cflux.netnih.govucdavis.edu These platforms assist in the detailed quantification of intracellular fluxes by simulating isotope labeling states and fitting the model to the experimental data. mit.edu13cflux.netnih.gov13cflux.net The typical workflow includes network modeling, measurement specification, simulation of isotope labeling, parameter estimation, and statistical quality analysis. 13cflux.net

Correction for Natural Isotope Abundances

A crucial step in processing mass isotopomer data is the correction for the natural abundance of stable isotopes. nih.govnih.govsemanticscholar.orgresearchgate.net Carbon naturally exists as two stable isotopes: ¹²C (approximately 98.9%) and ¹³C (approximately 1.1%). nih.gov This means that even in the absence of a ¹³C tracer, a certain percentage of metabolites will naturally contain one or more ¹³C atoms. nih.gov This natural abundance can confound the interpretation of labeling experiments.

Correction algorithms are therefore applied to the measured MIDs to remove the contribution of naturally occurring heavy isotopes. nih.govsemanticscholar.orgnih.govchemrxiv.orgresearchgate.net These algorithms use the chemical formula of the metabolite to calculate the theoretical MID that would be expected from natural abundance alone and subtract this from the measured MID to determine the true enrichment from the ¹³C tracer. nih.govchemrxiv.org This correction is essential for the accurate quantification of metabolic fluxes. nih.govsemanticscholar.org

In Vitro Experimental Models for Mechanistic Elucidation

To unravel the specific mechanisms of beta-hydroxybutyrate metabolism at the cellular and tissue level, various in vitro experimental models are employed. These controlled environments allow for precise manipulation and measurement, providing insights that are often difficult to obtain from more complex in vivo systems.

Isolated Cell Culture Systems

The use of isolated cell cultures is a fundamental approach to study the cell-autonomous metabolism of β-OHB. By introducing Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ to different cell types, researchers can trace its metabolic fate in a highly controlled setting.

Microglia, Endothelial Cells, and other Brain Cells: Given the brain's reliance on ketone bodies during periods of low glucose availability, studying β-OHB metabolism in brain-resident cells like microglia and endothelial cells is of significant interest. These studies help to elucidate the neuroprotective roles of ketone bodies.

Primary Hepatocytes: The liver is the primary site of ketogenesis, but it can also utilize ketone bodies under certain conditions. researchgate.netnih.govwikipedia.org Tracing experiments in primary hepatocytes can clarify the intracellular pathways of β-OHB metabolism within the liver itself. researchgate.net For example, studies have shown that ketone bodies can contribute to lipid biosynthesis in primary hepatocytes. researchgate.net

Cancer Cell Lines: Many cancer cells exhibit altered metabolism, often referred to as the Warburg effect. Investigating how different cancer cell lines utilize β-OHB can reveal metabolic vulnerabilities that could be exploited for therapeutic purposes.

Chinese Hamster Ovary (CHO) Cells: CHO cells are a widely used platform for the production of biopharmaceuticals. nih.govnih.govresearchgate.netengconfintl.org Understanding their metabolism, including the utilization of ketone bodies, is crucial for optimizing production processes. nih.govnih.govresearchgate.netengconfintl.org

Cell TypeKey Research Focus with ¹³C-BHB TracingExample Finding
MicrogliaNeuroprotective mechanisms, inflammatory response modulationData not available in search results
Endothelial CellsBlood-brain barrier transport and metabolismData not available in search results
Primary HepatocytesContribution to lipogenesis and gluconeogenesis¹³C from β-OHB is incorporated into malonyl-CoA, a precursor for fatty acid synthesis. researchgate.net
Cancer Cell LinesAlternative energy source, metabolic reprogrammingData not available in search results
CHO CellsOptimization of biopharmaceutical production¹³C metabolic flux analysis can characterize metabolic responses to media alterations. nih.gov

Perfused Organ Systems

Perfused organ systems, such as isolated heart preparations and liver slices, offer a more physiologically relevant context than cell cultures while still allowing for a high degree of experimental control. nih.govumn.edunih.govelifesciences.orgresearchgate.netnih.govresearchgate.netbohrium.com

Isolated Heart Preparations: The heart is a major consumer of ketone bodies, especially during fasting or exercise. nih.gov Perfusing an isolated heart with a medium containing Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ allows for the direct measurement of ketone body uptake and oxidation by the cardiac muscle. nih.govelifesciences.orgnih.gov Studies using this model have investigated mitochondrial redox state and dysfunction. nih.govnih.gov For instance, the conversion of hyperpolarized [1,3-¹³C]acetoacetate to [1,3-¹³C]β-hydroxybutyrate can serve as a marker for mitochondrial redox status. nih.gov

Liver Slices and Perfused Livers: These models are invaluable for studying hepatic ketogenesis and the interplay between ketone body and glucose metabolism. umn.edunih.govresearchgate.netnih.govbohrium.com By perfusing the liver with ¹³C-labeled substrates, researchers can quantify fluxes through gluconeogenesis, the TCA cycle, and other key pathways. umn.edunih.govresearchgate.netnih.govbohrium.com For example, such studies have been used to assess the effects of pharmacological agents on hepatic metabolism. nih.govbohrium.com

Perfused Organ SystemKey Research Focus with ¹³C-BHB TracingExample Finding
Isolated HeartCardiac energy metabolism, mitochondrial functionIncreased production of β-OHB from acetoacetate in ischemic hearts indicates an altered mitochondrial redox state. nih.gov
Liver Slices/Perfused LiverKetogenesis, gluconeogenesis, drug effects on metabolismThe ratio of [3-¹³C]lactate to [2-¹³C]lactate can be used to assay pyruvate (B1213749) cycling. nih.gov

Preclinical In Vivo Experimental Models

Preclinical research, primarily in rodent models, is fundamental to understanding the systemic and organ-specific metabolism of β-HB. These models allow for controlled experimental conditions to trace the metabolic fate of ¹³C-labeled β-HB.

Rodent models, including mice and rats, are extensively used to study the in vivo metabolism of ¹³C-labeled β-HB under various physiological and pathological conditions. These models have been instrumental in mapping the distribution and utilization of β-HB in different organs. For instance, studies in mice have explored the metabolism of ¹³C-labeled β-HB in the context of ketogenic diets, fasting, and obesity. nih.govstanford.educell.com Research has shown that during ketosis, β-hydroxybutyrate can be diverted to create a new class of compounds called BHB-amino acids. stanford.educell.com

In rat models, the focus has often been on neurological conditions and brain metabolism. nih.govnih.gov For example, following traumatic brain injury in young rats, the metabolism of infused [2,4-¹³C]β-hydroxybutyrate was observed to increase in both the ipsilateral and contralateral sides of the brain. nih.gov These studies often involve the administration of the ¹³C-labeled tracer followed by the analysis of tissues from various organs such as the brain, liver, heart, and kidneys to determine the extent of ¹³C incorporation into downstream metabolites. nih.govbio-protocol.orgresearchgate.netbiorxiv.org

The selection of the rodent model is critical and depends on the specific research question. Models of diet-induced obesity, for instance, have been used to investigate how CWS (a traditional Chinese medicine) reshapes gut microbiota to improve obesity, with ¹³C-butyrate tracing used to analyze metabolic flux. researchgate.net Similarly, tumor xenograft models in mice are employed to study cancer metabolism and the utilization of ketones by tumors. bio-protocol.orgresearchgate.netbio-protocol.org

Rodent ModelResearch FocusKey Findings
Mouse (Diet-induced obesity)Investigate the role of a newly discovered metabolic pathway in weight management.During ketosis, β-hydroxybutyrate (BHB) can be diverted to create BHB-amino acids, which may suppress appetite. stanford.educell.com
Rat (Traumatic Brain Injury)Determine the metabolic fate of β-HB in the injured brain.Metabolism of ¹³C-β-HB increased in both injured and uninjured brain hemispheres, primarily in neurons. nih.gov
Mouse (Tumor Xenograft)Assess ketone body metabolism in cancer cells.Stable isotope tracing is used to assay metabolic network activity in tumor development. researchgate.netbio-protocol.org
Rat (General Metabolism)Follow the metabolic fate of ¹³C-labeled butyrate in the liver.Observed the in vivo formation of ketone bodies (acetoacetate and beta-hydroxybutyrate) and other metabolites. nih.gov
Table 1: Examples of Rodent Models Used in ¹³C Beta-Hydroxybutyrate Metabolism Research.

The method of tracer administration is a critical variable in designing in vivo ¹³C-tracing experiments. Common routes include intravenous (i.v.), intraperitoneal (i.p.), and oral administration. researchgate.netbiorxiv.org Intravenous infusion, often via a tail vein catheter, allows for precise control over the delivery rate and plasma concentration of the tracer. nih.gov This method is particularly useful for achieving a steady-state labeling of metabolites. Bolus i.v. injections, sometimes repeated, can also be used to achieve higher enrichment over longer periods compared to a single bolus. bio-protocol.orgresearchgate.netbio-protocol.org

The timing and method of sample collection are equally important for accurately capturing the metabolic state of the organism. Blood samples are typically collected at multiple time points to monitor the plasma enrichment of the tracer and its metabolites. bio-protocol.orgnih.gov At the end of the experiment, tissues are rapidly harvested and flash-frozen to quench metabolic activity and preserve the in vivo isotopic labeling patterns. bio-protocol.org The choice of organs to be sampled depends on the research question, with common targets including the brain, liver, heart, kidney, and muscle. bio-protocol.orgbiorxiv.orgnih.gov

Administration RouteAdvantagesConsiderations
Intravenous (i.v.) InfusionPrecise control of delivery; enables steady-state labeling. nih.govRequires catheterization, which can be technically challenging.
Intravenous (i.v.) BolusCan achieve high enrichment; repeated injections prolong labeling. bio-protocol.orgDoes not achieve steady-state labeling.
Intraperitoneal (i.p.) InjectionLess technically demanding than i.v. administration.Absorption kinetics can be more variable.
Oral GavageMimics dietary intake.Subject to first-pass metabolism in the gut and liver.
Table 2: Comparison of Tracer Administration Routes in Rodent Models.

Computational and Bioinformatic Integration for Flux Estimation

The data generated from ¹³C tracer experiments, which consist of the isotopic labeling patterns of various metabolites, are analyzed using computational models to estimate metabolic fluxes. This process, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is a cornerstone of systems biology. nih.govrsc.org

Several software platforms have been developed to facilitate ¹³C-MFA. These tools take as input the metabolic network model, the isotopic composition of the tracer, and the measured labeling data of metabolites to calculate intracellular fluxes. nih.gov The core of these platforms is a computational algorithm that minimizes the difference between the experimentally measured and the model-simulated labeling patterns through a least-squares regression analysis. nih.govnih.gov

Prominent software packages for ¹³C-MFA include:

13CFLUX2 : A high-performance suite designed for large-scale ¹³C-MFA applications, offering flexibility in composing computational workflows. nih.govnih.govfz-juelich.de

METRAN : Software that utilizes the Elementary Metabolite Units (EMU) framework, which simplifies the computational complexity of isotopomer modeling. mit.edu

INCA (Isotopomer Network Compartmental Analysis) : A platform that supports both stationary and non-stationary ¹³C-MFA, allowing for the analysis of dynamic labeling data. youtube.comresearchgate.net

These platforms integrate data from various analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which are used to measure the mass isotopomer distributions of metabolites. frontiersin.org

A critical aspect of ¹³C-MFA is the statistical evaluation of the estimated flux parameters. The goal is to determine not only the most likely flux values but also the confidence with which these values are estimated. nih.govnih.gov A goodness-of-fit test, typically a chi-square (χ²) test, is used to assess how well the model simulation matches the experimental data. researchgate.netarxiv.orgresearchgate.net

Once an acceptable fit is achieved, the software calculates confidence intervals for each estimated flux. nih.gov These intervals provide a range within which the true flux value is expected to lie with a certain probability (e.g., 95%). Wide confidence intervals may indicate that the experimental data are not sufficient to precisely determine a particular flux, suggesting the need for additional tracer experiments or measurements. nih.gov Methods like bootstrap Monte-Carlo or parameter continuation are employed to estimate these confidence intervals. nih.gov The statistical analysis of quantitative flux outputs is a key advantage of ¹³C-MFA over manual tracer analysis. nih.gov

Applications of Sodium Dl 3 Hydroxybutyrate 1,3 13c2 Tracing in Understanding Core Metabolic Pathways

Tricarboxylic Acid (TCA) Cycle Fluxes and Anaplerotic Reactions

The primary metabolic fate of β-hydroxybutyrate (BHB) in extrahepatic tissues is oxidation via the Tricarboxylic Acid (TCA) cycle, a central hub for cellular energy production. wikipedia.orgnih.gov Sodium DL-3-hydroxybutyrate-1,3-13C2 is an invaluable tool for measuring the rate of entry of ketone-derived carbons into this cycle (flux) and the replenishment of its intermediates (anaplerosis).

In tissues outside the liver, D-β-hydroxybutyrate is first oxidized back to acetoacetate (B1235776) by the enzyme β-hydroxybutyrate dehydrogenase. wikipedia.orgyoutube.com Acetoacetate is then converted to acetoacetyl-CoA, which is subsequently cleaved into two molecules of acetyl-CoA. nih.gov This acetyl-CoA, now carrying the ¹³C label from the tracer, can enter the TCA cycle by condensing with oxaloacetate to form citrate (B86180). wikipedia.org

Studies using ¹³C-labeled BHB have quantified its contribution to the energy budget of various organs. For instance, in the human brain, infusions of [2,4-¹³C₂]-β-hydroxybutyrate showed that at plasma concentrations of approximately 2.25 mmol/L, ketone bodies accounted for about 6.4% of the total acetyl-CoA oxidized in the TCA cycle. nih.govnih.gov This demonstrates that even under conditions of acute, mild ketosis, the brain readily utilizes ketones as a significant fuel source. nih.gov After prolonged fasting (e.g., 3 days), the brain can derive as much as 25% of its energy from ketone bodies, a figure that can rise to two-thirds after several weeks of starvation or a ketogenic diet. wikipedia.org This highlights the critical role of BHB-derived acetyl-CoA in sustaining cerebral energy metabolism when glucose availability is limited.

The use of Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ allows for precise tracking of the labeled carbon atoms as they are processed through the TCA cycle. When [1,3-¹³C₂]-acetyl-CoA enters the cycle, it labels citrate. As citrate is metabolized, the ¹³C label is transferred sequentially to other intermediates. The first turn of the cycle primarily labels α-ketoglutarate at the C4 position. researchgate.net Subsequent turns of the cycle lead to further scrambling and distribution of the ¹³C label into other positions of α-ketoglutarate and other intermediates like succinate, fumarate, and malate. researchgate.netresearchgate.net

By analyzing the specific labeling patterns (isotopomers) of these intermediates using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can calculate the rate of the TCA cycle. researchgate.netnih.gov For example, studies in cultured astrocytes and C6 glioblastoma cells using [2,4-¹³C]BHB demonstrated efficient mitochondrial activity through the observed ¹³C labeling of TCA cycle-associated amino acids like glutamate (B1630785) and aspartate, which are derived from α-ketoglutarate and oxaloacetate, respectively. nih.gov

Table 1: Impact of Glucose on the ¹³C Labeling of Metabolites from [2,4-¹³C]BHB in Astrocytes

MetaboliteLabeling Change in Presence of GlucoseIndication
GlutamateDecreasedAstrocytes switch to using glucose in the TCA cycle. nih.gov
MalateDecreasedReduced flux from BHB-derived carbons. nih.gov
AspartateDecreasedGlucose-derived carbons contribute more to oxaloacetate. nih.gov
GlutamineSlightly AffectedGlutamine synthesis is maintained. nih.gov

Ketone Body Interconversion and Dynamics (Beta-Hydroxybutyrate and Acetoacetate)

The two primary ketone bodies, β-hydroxybutyrate (BHB) and acetoacetate (AcAc), exist in a dynamic equilibrium regulated by the enzyme β-hydroxybutyrate dehydrogenase (BDH1) and the mitochondrial NAD⁺/NADH ratio. youtube.comnih.gov In the liver, during ketogenesis, AcAc is reduced to BHB, consuming NADH. wikipedia.org In extrahepatic tissues, BHB is oxidized back to AcAc, generating NADH. youtube.com

Isotopic tracers like Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ are instrumental in studying the kinetics of this interconversion in vivo. When labeled BHB is introduced, the appearance of labeled AcAc can be monitored, providing a direct measure of BDH1 activity and the prevailing redox state within the mitochondrial compartment. nih.govnih.gov Studies in mice with hepatocyte-specific deletion of BDH1 showed they were unable to produce D-βOHB in the liver but could still perform the interconversion in extrahepatic tissues, demonstrating the systemic nature of ketone body homeostasis. nih.govumn.edu The loss of this interconversion capability within the liver was shown to impair TCA cycle flux and glucose production, underscoring the importance of this dynamic relationship for hepatic metabolism. nih.govumn.edu

Amino Acid Metabolism and Interconversion

The carbon skeletons derived from ketone body metabolism are not solely used for oxidation but can also be diverted into biosynthetic pathways, including the synthesis of key neurotransmitter amino acids. nih.govnih.gov The ¹³C label from Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ provides a clear path to trace these anabolic fates.

A significant fate of the ¹³C label from BHB in the brain is its incorporation into glutamate and glutamine. nih.govnih.gov The TCA cycle intermediate α-ketoglutarate, which becomes labeled from BHB-derived acetyl-CoA, is a direct precursor for glutamate. researchgate.net This glutamate can then be converted to glutamine, primarily in astrocytes. researchgate.netfrontiersin.org

Human studies involving infusions of [2,4-¹³C₂]-BHB have used magnetic resonance spectroscopy (MRS) to detect the appearance of ¹³C-labeled glutamate and glutamine in the brain in real-time. nih.govnih.gov These studies found that the consumption of BHB is predominantly neuronal. nih.govnih.gov The relative labeling of glutamate and glutamine provides insights into the glutamate-glutamine cycle, a critical process for neurotransmitter recycling between neurons and astrocytes. nih.govresearchgate.net Research in cultured GABAergic neurons showed that BHB was a preferred substrate over glucose for the synthesis of glutamate. nih.gov

Table 2: Fractional Enrichment of Brain Amino Acids after [2,4-¹³C₂]-BHB Infusion in Humans

MetaboliteRelative Fractional ¹³C Enrichment (%)
¹³C-4-Glutamate6.78 ± 1.71 nih.govnih.gov
¹³C-4-Glutamine5.68 ± 1.84 nih.govnih.gov

Data represents findings from acute hyperketonemic studies in healthy volunteers. nih.govnih.gov

The ¹³C label from BHB can also be traced into other important amino acids. Aspartate is synthesized by the transamination of the TCA cycle intermediate oxaloacetate. nih.gov Therefore, as labeled acetyl-CoA from BHB moves through the TCA cycle, the oxaloacetate pool becomes labeled, leading to the production of ¹³C-aspartate. nih.govnih.gov Its detection confirms the complete activity of the TCA cycle. nih.gov

Furthermore, glutamate serves as the direct precursor for the inhibitory neurotransmitter γ-aminobutyric acid (GABA). frontiersin.orgnih.gov As ¹³C-glutamate is synthesized from labeled BHB, the label is subsequently transferred to GABA via the enzyme glutamate decarboxylase. frontiersin.orgresearchgate.net Studies in cultured neurons have confirmed that the carbon atoms from BHB are incorporated into GABA to a greater extent than carbons from glucose under certain conditions, establishing ketone bodies as a key substrate for replenishing the GABA pool. nih.gov This connection is significant for understanding how metabolic therapies like the ketogenic diet may influence neuronal excitability and inhibitory neurotransmission. researchgate.net

Interplay with Branched-Chain Amino Acid Catabolism

The catabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—is intricately linked with ketone body metabolism, particularly through the generation of acetyl-CoA and succinyl-CoA, which are entry points into the tricarboxylic acid (TCA) cycle. Tracing studies utilizing Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ allow for the precise mapping of carbon flow from ketone bodies and its influence on BCAA degradation pathways.

When Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ is introduced into a biological system, it is oxidized to acetoacetate and subsequently converted to two molecules of acetyl-CoA. The ¹³C labels on the first and third carbons of the hydroxybutyrate molecule are transferred to the acetyl group of acetyl-CoA. This labeled acetyl-CoA then enters the TCA cycle. The catabolism of BCAAs also converges on the TCA cycle. For instance, leucine degradation exclusively produces acetyl-CoA, while isoleucine yields both acetyl-CoA and succinyl-CoA, and valine produces succinyl-CoA.

Stable isotope tracing with Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ can help determine the extent to which ketone body-derived acetyl-CoA dilutes the pool of BCAA-derived acetyl-CoA, providing insights into the relative oxidation rates of these two fuel sources under various physiological conditions. Furthermore, by analyzing the labeling patterns in amino acids that are synthesized from TCA cycle intermediates, such as glutamate and aspartate, the influence of ketone body metabolism on the nitrogen balance and amino acid homeostasis related to BCAA catabolism can be assessed.

Lipid Synthesis and Turnover from Ketone Body Precursors

Ketone bodies, particularly beta-hydroxybutyrate, are not only fuel molecules but also serve as precursors for the synthesis of lipids, including fatty acids and cholesterol. The use of Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ as a tracer enables the direct measurement of carbon contribution from ketone bodies to these lipogenic pathways.

The synthesis of both fatty acids and cholesterol begins with the precursor molecule acetyl-CoA. In the cytosol, acetyl-CoA is carboxylated to malonyl-CoA for fatty acid synthesis, or in the case of cholesterol synthesis, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to HMG-CoA.

When cells are supplied with Sodium DL-3-hydroxybutyrate-1,3-¹³C₂, the labeled carbons are incorporated into the cytosolic acetyl-CoA pool. This labeled acetyl-CoA can then be traced into newly synthesized fatty acids and cholesterol. By using mass spectrometry to analyze the mass isotopomer distribution in these lipids, the quantitative contribution of beta-hydroxybutyrate to their synthesis can be determined.

Research has shown that in certain tissues and under specific metabolic conditions, such as in the developing brain or during periods of ketosis, ketone bodies can be a significant source of carbon for lipogenesis. Tracing studies with ¹³C-labeled beta-hydroxybutyrate have confirmed its role as a substrate for fatty acid synthesis. The ¹³C labeling from Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ would be expected to appear in the elongating fatty acid chains and the sterol backbone of cholesterol.

The regulation of cholesterol biosynthesis is tightly controlled, with the enzyme HMG-CoA reductase playing a key role. Studies have suggested that ketone bodies may also have a regulatory role in cholesterol homeostasis. While some research indicates that beta-hydroxybutyrate is not extensively used for sterol synthesis in the liver, tracer studies provide the definitive evidence of its contribution under different physiological states. The use of Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ can precisely delineate the flux of ketone body-derived carbon into the cholesterol biosynthetic pathway.

Metabolic PathwayPrecursor MoleculeKey EnzymeTracing Application of Sodium DL-3-hydroxybutyrate-1,3-¹³C₂
Fatty Acid SynthesisAcetyl-CoAAcetyl-CoA carboxylaseQuantifies the incorporation of ¹³C into newly synthesized fatty acids.
Cholesterol SynthesisAcetyl-CoAHMG-CoA reductaseDetermines the contribution of ketone-derived carbon to the cholesterol backbone.

Glycolytic and Pentose (B10789219) Phosphate (B84403) Pathway Interactions with Ketone Metabolism

The central carbon metabolism, encompassing glycolysis and the pentose phosphate pathway (PPP), is highly interconnected with ketone metabolism. Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ tracing can illuminate the nature and extent of these interactions, particularly how ketone body utilization affects glucose metabolism and the production of biosynthetic precursors.

The metabolism of ketone bodies provides an alternative source of acetyl-CoA, which can reduce the demand for glycolysis-derived pyruvate (B1213749) to fuel the TCA cycle. This sparing effect on glucose can be quantitatively assessed using ¹³C-labeled tracers. When Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ is co-administered with a glucose tracer (e.g., [U-¹³C₆]glucose), the relative contributions of each substrate to the TCA cycle can be determined by analyzing the labeling patterns of TCA cycle intermediates.

Furthermore, the metabolic state induced by ketone body utilization can influence the flux through the pentose phosphate pathway. The PPP is a major source of NADPH for reductive biosynthesis (e.g., fatty acid synthesis) and for regenerating reduced glutathione (B108866) to combat oxidative stress. It also produces ribose-5-phosphate (B1218738) for nucleotide synthesis. By providing acetyl-CoA for lipogenesis, ketone bodies can indirectly affect the demand for PPP-derived NADPH. Isotopic tracing can help to dissect these complex interactions. For instance, a decrease in PPP flux might be observed if the demand for NADPH is lessened due to the availability of ketone body-derived building blocks for lipid synthesis.

Pyruvate recycling refers to the metabolic pathways where pyruvate is converted to TCA cycle intermediates (anaplerosis), which can then exit the mitochondria and be converted back to pyruvate in the cytosol. This process is important for maintaining cytosolic redox balance and providing substrates for various biosynthetic pathways. The primary anaplerotic enzyme is pyruvate carboxylase, which converts pyruvate to oxaloacetate.

The influx of acetyl-CoA from the oxidation of Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ can significantly impact pyruvate metabolism. High levels of acetyl-CoA are allosteric activators of pyruvate carboxylase and inhibitors of pyruvate dehydrogenase, the enzyme that converts pyruvate to acetyl-CoA. By using Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ in combination with a ¹³C-labeled pyruvate or glucose tracer, the flux through these competing pathways for pyruvate can be quantified. For example, an increased contribution of ketone-derived acetyl-CoA to the TCA cycle may lead to a greater proportion of pyruvate being directed towards anaplerosis via pyruvate carboxylase, a phenomenon that can be traced by the specific labeling patterns in TCA cycle intermediates and related amino acids. A study on rat brain metabolism using [U-¹³C₄]3-hydroxybutyrate demonstrated a cerebral pyruvate recycling system. nih.gov

Pathway InteractionEffect of Ketone Body MetabolismInvestigated with Sodium DL-3-hydroxybutyrate-1,3-¹³C₂
GlycolysisSpares glucose by providing an alternative source of acetyl-CoA.Co-tracing with labeled glucose to determine relative fuel contribution.
Pentose Phosphate PathwayMay alter flux by influencing the demand for NADPH and biosynthetic precursors.Measuring changes in PPP metabolite labeling in the presence of the tracer.
Pyruvate DehydrogenaseInhibited by high levels of acetyl-CoA from ketone oxidation.Quantifying the decreased conversion of labeled pyruvate to acetyl-CoA.
Pyruvate CarboxylaseActivated by high levels of acetyl-CoA, promoting anaplerosis.Tracing the increased incorporation of labeled pyruvate into oxaloacetate.

Biosynthesis of Macromolecules from Beta-Hydroxybutyrate Precursors (e.g., Polyhydroxyalkanoates)

Beta-hydroxybutyrate is a natural monomer for the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage compounds. The most common type of PHA is poly(3-hydroxybutyrate) (PHB).

The biosynthetic pathway to PHB in bacteria typically starts from acetyl-CoA. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to (R)-3-hydroxybutyryl-CoA. This monomer is subsequently polymerized by PHA synthase to form PHB.

By supplying microorganisms with Sodium DL-3-hydroxybutyrate-1,3-¹³C₂, the labeled beta-hydroxybutyrate can be directly incorporated into the growing PHA polymer chains. This allows for detailed studies of PHA biosynthesis and turnover. The ¹³C labels serve as a direct marker to track the efficiency of precursor uptake and polymerization under different culture conditions. This approach is invaluable for metabolic engineering efforts aimed at optimizing PHA production in various microbial hosts. The analysis of the resulting labeled polymer can confirm the direct incorporation of the exogenous precursor and provide insights into the kinetics of PHA synthesis.

Research Insights from Sodium Dl 3 Hydroxybutyrate 1,3 13c2 Tracing in Specific Biological Systems

Brain Metabolism and Neuroenergetics

The brain is the most energy-demanding organ, primarily relying on glucose for its function. nih.gov However, under certain physiological or pathological states, ketone bodies become a crucial alternative fuel. nih.govmdpi.com Tracing studies with 13C-labeled β-hydroxybutyrate (BHB) have been instrumental in understanding the nuances of cerebral ketone metabolism.

Research using 13C-labeled ketone bodies has revealed a distinct compartmentation in their metabolism within the brain's cellular architecture, specifically between neurons and astrocytes. Studies consistently show that neurons are the primary consumers of ketone bodies for oxidative energy production. aesnet.org

When [2,4-13C]β-hydroxybutyrate is introduced, the 13C label is incorporated into glutamate (B1630785) and glutamine. The relative enrichment of these amino acids provides insight into the metabolic activities of neurons and astrocytes, respectively. aesnet.orgresearchgate.net Investigations have demonstrated significantly higher incorporation of the 13C label into glutamate compared to glutamine, indicating that BHB metabolism is greater in neurons than in astrocytes. aesnet.orgmdpi.com This preferential utilization suggests that ketones may serve as a dedicated fuel source for neurons, bypassing some of the metabolic pathways associated with glucose that involve astrocytes. aesnet.org This compartmentation is a key aspect of neuroenergetics, highlighting a sophisticated system of metabolic cooperation between different brain cell types. nih.govnih.gov

Table 1: Neuronal vs. Astrocytic Metabolism of 13C-labeled β-hydroxybutyrate

Feature Neuronal Metabolism Astrocytic Metabolism Key Finding Supporting Evidence
Primary Ketone User High Low Neurons preferentially metabolize ketone bodies. aesnet.org
13C Label Incorporation High enrichment in Glutamate. Lower enrichment in Glutamine. Indicates higher ketone metabolism in neurons. aesnet.orgmdpi.com
Metabolic Model Analysis of glutamate-4 and glutamine-4 labeling suggests BHB consumption is preferred by the neuronal compartment by a factor of at least 1.85. Astrocytes show some ketone metabolism, but to a lesser extent than neurons. Ketones are a neuron-centric fuel source. aesnet.org

In the aftermath of traumatic brain injury (TBI), cerebral glucose metabolism is often acutely dysregulated. sigmaaldrich.combohrium.com Isotope tracing studies have demonstrated that the injured brain can effectively utilize ketone bodies as an alternative energy substrate to compensate for this energy deficit. nih.govresearchgate.net Following TBI in animal models, the metabolism of infused [2,4-13C]β-hydroxybutyrate was found to be significantly increased in both the injured (ipsilateral) and uninjured (contralateral) sides of the brain. mdpi.com

This enhanced ketone utilization helps to maintain oxidative energy production and neurotransmitter synthesis when glucose pathways are compromised. nih.govmdpi.com Ketones can bypass the enzymatic steps that are often inhibited post-injury, such as the pyruvate (B1213749) dehydrogenase complex, offering a more direct route to the tricarboxylic acid (TCA) cycle for ATP production. nih.gov This adaptive metabolic response is considered neuroprotective, potentially mitigating the extent of cerebral damage. mdpi.comnih.gov Studies in human TBI patients also support the hypothesis that ketones act as an alternative energy source, with brain ketone levels correlating with cerebral metabolic distress markers. researchgate.net

Table 2: Ketone Metabolism in the Brain After Traumatic Brain Injury (TBI)

Parameter Sham/Control Brain Injured Brain (Post-TBI) Implication Supporting Evidence
[2,4-13C]β-hydroxybutyrate Metabolism Baseline utilization Significantly increased in both ipsilateral and contralateral hemispheres. The brain upregulates ketone metabolism to meet energy demands when glucose utilization is impaired. mdpi.combohrium.com
Energy Production Primarily glucose-dependent. Ketones provide an alternative substrate for the TCA cycle, supporting ATP levels. Ketone utilization helps alleviate the cerebral energy crisis following injury. nih.govmdpi.com
Neurotransmitter Synthesis Normal synthesis rates. 13C label from BHB is incorporated into glutamate, indicating support for neurotransmitter pools. Ketones contribute to maintaining essential neuronal functions post-injury. mdpi.com

The brain exhibits remarkable flexibility in its choice of fuel. While glucose is the primary substrate, the presence of ketone bodies introduces a dynamic interplay in fuel selection. frontiersin.org Tracing studies using 13C-labeled substrates allow for the simultaneous measurement of cerebral metabolism from different fuel sources. nih.gov Ketone bodies act as a "glucose-sparing" fuel. eneuro.org When ketone levels are elevated, their utilization can partially substitute for glucose in energy production, preserving glucose for other essential, non-energetic functions such as the pentose (B10789219) phosphate (B84403) pathway, which is vital for antioxidant defense. eneuro.org

This interplay is particularly relevant in conditions of glucose hypometabolism, such as in certain neurodegenerative diseases or after brain injury. researchgate.neteneuro.org By providing an alternative energy source, ketones can help maintain neuronal integrity and function when glucose availability or metabolism is compromised. nih.gov The ability of the brain to switch to or supplement with ketone metabolism underscores a critical adaptive mechanism for sustaining neuroenergetics across various physiological and pathological conditions. psychscenehub.com

Cardiac Metabolism and Energetic Remodeling

The heart is a metabolic omnivore, capable of utilizing a wide range of substrates, including fatty acids, glucose, lactate (B86563), and ketone bodies, to meet its relentless energy demand. nih.govfrontiersin.org The use of Sodium DL-3-hydroxybutyrate-1,3-13C2 and other labeled ketones has been crucial for understanding myocardial fuel preferences and the metabolic shifts that occur in cardiac disease. nih.govphysiology.org

In the healthy adult heart, fatty acids are the predominant fuel source, with glucose and lactate also making significant contributions. frontiersin.orgresearchgate.net However, the heart readily adapts its fuel choice based on substrate availability. Isotopic tracer studies have shown that even under normal conditions, the heart can and does oxidize ketone bodies, contributing to a portion of its total energy production. frontiersin.org

Experiments using 13C-labeled substrates in perfused hearts allow for the precise calculation of the relative contribution of each fuel to the acetyl-CoA pool, which feeds the TCA cycle. nih.govphysiology.org These studies demonstrate the metabolic flexibility of the myocardium, which can seamlessly integrate various fuels to maintain a stable supply of ATP for continuous contraction. nih.gov While not the primary fuel in a fed state, ketone bodies are an integral part of the heart's metabolic repertoire. frontiersin.org

A significant metabolic reprogramming occurs in the failing or pathologically hypertrophied heart. frontiersin.orgnih.gov Numerous studies have shown a shift away from fatty acid oxidation, which is the heart's preferred fuel in its healthy state, towards an increased reliance on other substrates, notably ketone bodies. physiology.orgnih.govspringermedizin.de

Using 13C-labeled BHB and fatty acids in models of heart failure, researchers have quantified this dramatic shift. nih.gov In failing hearts, the contribution of ketone bodies to oxidative ATP production increases significantly, while the contribution from fatty acids decreases. nih.gov This metabolic remodeling is believed to be an adaptive response to the "energy-starved" state of the failing heart. nih.govspringermedizin.de Ketone bodies are considered a "thrifty" or efficient fuel, and their increased oxidation may help to preserve cardiac function in the face of diminished capacity to oxidize fatty acids. frontiersin.orgnih.govresearchgate.net This shift is supported by changes in the expression of key enzymes and transporters involved in ketone metabolism. nih.gov The increased reliance on ketones is a hallmark of the metabolic adaptation in cardiac dysfunction. researchgate.netnih.gov

Table 3: Myocardial Fuel Shift in Heart Failure

Fuel Substrate Healthy Heart Failing/Hypertrophied Heart Observation Supporting Evidence
Fatty Acids Primary fuel source. Contribution to TCA cycle is significantly decreased. Reduced capacity to oxidize fatty acids in the failing heart. nih.gov
Ketone Bodies Minor fuel source. Contribution to TCA cycle is significantly increased. The failing heart increasingly relies on ketones as an alternative fuel. nih.govresearchgate.net
Metabolic Shift Flexible, but prefers fatty acids. Reprogramming towards ketone utilization. An adaptive mechanism to compensate for the bioenergetic deficit. nih.govspringermedizin.de

Assessment of Mitochondrial Redox State via Ketone Interconversion

The interconversion of the ketone bodies acetoacetate (B1235776) (AcAc) and β-hydroxybutyrate (βOHB) is a rapid, reversible reaction catalyzed by the mitochondrial enzyme β-hydroxybutyrate dehydrogenase (BDH1). umn.edu This equilibrium is intrinsically linked to the mitochondrial nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH) pool, making it a sensitive indicator of the cell's mitochondrial redox state. escholarship.orgnih.gov The use of 13C-labeled ketone bodies, particularly hyperpolarized [1,3-13C2]acetoacetate, has emerged as a novel, non-invasive method for directly assessing this critical metabolic parameter in vivo. escholarship.org

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) studies allow for real-time observation of the conversion of injected hyperpolarized [1,3-13C2]AcAc into [1,3-13C2]βOHB. escholarship.org The rate and extent of this conversion provide a direct readout of the mitochondrial NADH/NAD+ ratio. nih.gov For instance, in a study involving rats, treatment with metformin, a drug known to inhibit mitochondrial complex I and thereby modulate the redox state, resulted in a significant 40% increase in the conversion of hyperpolarized AcAc to βOHB in the kidney. escholarship.org Conversely, studies in diabetic rat hearts have shown a lower ratio of [3-13C]β-OHB to [3-13C]acetoacetate, suggesting a lower mitochondrial NADH/NAD+ ratio and impaired redox state, a common finding in the diabetic heart. nih.gov

The loss of the BDH1 enzyme in hepatocytes impairs the ability to interconvert these ketone bodies, which in turn disrupts hepatic mitochondrial redox homeostasis, reduces tricarboxylic acid (TCA) cycle flux, and impairs glucose production. umn.edu These tracing studies underscore the potential of 13C-labeled ketones as specific probes for interrogating mitochondrial function and dysfunction in various physiological and pathological states. escholarship.orgnih.gov

Table 1: Impact of Metformin on Ketone Body Interconversion in Rat Kidney

ParameterObservationImplicationSource
HP [1,3-13C2]AcAc to βOHB Conversion40% increase post-metformin treatmentIndicates a shift in mitochondrial redox state (increased NADH/NAD+ ratio) escholarship.org

Endothelial Cell Metabolism and Angiogenesis

Endothelial cells (ECs), which form the inner lining of blood vessels, are not merely a passive barrier but are metabolically active and play a crucial role in processes like angiogenesis (the formation of new blood vessels). nih.govembopress.org While glucose and fatty acids are known primary fuels, recent research using 13C-labeled ketone bodies has revealed that ECs can also utilize ketones for energy and biomass production. nih.govnih.gov

Studies using cultured endothelial cells, including human cardiac ECs, have shown that they express the key enzymes for ketone body oxidation, such as succinyl-CoA:3-oxoacid-CoA transferase (SCOT). nih.govresearchgate.net When these cells are supplied with 13C-labeled β-hydroxybutyrate or acetoacetate, the labeled carbon is incorporated into TCA cycle intermediates (like citrate (B86180), α-ketoglutarate, and malate), as well as into amino acids and lipids. nih.govembopress.org This demonstrates that ketone bodies serve as a carbon source for both ATP production and the synthesis of new cellular components in ECs. nih.gov

Functionally, this metabolic capability has significant consequences. The oxidation of ketone bodies has been shown to enhance EC proliferation, migration, and the sprouting of new vessels in culture. embopress.orgnih.gov In mouse models, elevating ketone body levels through a ketogenic diet transiently increased EC proliferation in the heart and, notably, prevented the loss of blood vessel density (rarefaction) in a model of cardiac hypertrophy. nih.govembopress.orgnih.gov These findings, enabled by 13C tracing, highlight a previously underappreciated role for ketone metabolism in vascular health and disease. nih.gov

Table 2: Findings from 13C-Ketone Body Tracing in Endothelial Cells

FindingMethodologySignificanceSource
Incorporation of 13C from labeled β-hydroxybutyrate into TCA cycle intermediates, amino acids, and lipidsMetabolic profiling of cultured ECsDemonstrates ketone bodies are a source for both energy (ATP) and biomass production nih.gov
Enhanced EC proliferation, migration, and vessel sproutingIn vitro cell culture assays with ketone body supplementationLinks ketone metabolism directly to angiogenic processes embopress.orgnih.gov
Transient increase in cardiac EC proliferation in miceIn vivo ketogenic diet modelConfirms the pro-proliferative effect of ketones on ECs in a physiological context nih.govnih.gov

Immunometabolism and Microglial Activation

Microglia, the resident immune cells of the central nervous system (CNS), exhibit remarkable metabolic flexibility that is tightly linked to their activation state. nih.gov While glucose is a primary fuel, tracing studies with 13C-labeled β-hydroxybutyrate (BHB) have confirmed that microglia actively metabolize ketone bodies. nih.govnih.gov This metabolic capability is crucial for modulating their inflammatory responses. nih.govfrontiersin.org

In models of traumatic brain injury, 13C-labeled BHB tracing demonstrated increased incorporation of ketone bodies into the TCA cycle in the injured brain cortex, indicating their use as a fuel source during stress. nih.gov Research in the context of Alzheimer's disease (AD) has shown that the ketone body BHB can suppress proinflammatory microglial activation. nih.govfrontiersin.org For instance, in human iPS-derived microglia stimulated with amyloid-β oligomers (a key pathological driver in AD), BHB was found to mitigate the inflammatory response. nih.gov

The amyloid-β oligomers were shown to suppress the mitochondrial ketone utilization pathway and induce a proinflammatory metabolic state. nih.gov BHB treatment ameliorated these changes, reducing inflammasome activation and restoring the microglia's ability to perform phagocytosis (clearing cellular debris). nih.gov These findings suggest that by providing an alternative fuel source, BHB can shift microglia away from a detrimental, pro-inflammatory metabolism towards a more homeostatic state, highlighting a direct link between ketone metabolism and neuroinflammation. nih.gov

Table 3: Effects of β-hydroxybutyrate (BHB) on Activated Human Microglia

ConditionEffect of BHBMetabolic/Functional OutcomeSource
Amyloid-β induced inflammationMitigated proinflammatory activationReduced inflammasome activation nih.gov
Amyloid-β induced mitochondrial dysfunctionAmeliorated mitochondrial changesShifted microglia away from proinflammatory metabolism nih.gov
Amyloid-β impaired phagocytosisRestored phagocytotic functionRecovered essential homeostatic function of microglia nih.gov

Hepatic Ketone Body Production and Peripheral Utilization Dynamics

The liver is the primary site of ketogenesis, the process of producing ketone bodies from the breakdown of fatty acids, especially during periods of low carbohydrate availability. researchgate.netresearchgate.net Isotope tracing studies using compounds like 13C-labeled pyruvate have been instrumental in dissecting the dynamics of ketone production and utilization. nih.gov

Traditionally, it was believed that the liver produces ketones for export to peripheral tissues (like the brain and heart) but cannot utilize them itself due to a lack of the enzyme SCOT. researchgate.netresearchgate.net However, more recent studies using 13C-isotope tracing in mice have challenged this dogma, revealing that hepatocytes can consume ketone bodies to support the synthesis of fatty acids. researchgate.net Furthermore, tracing with hyperpolarized [2-13C]pyruvate in perfused mouse livers demonstrated that carbons from carbohydrate precursors can be effectively channeled into de novo ketone synthesis, achieving significant 13C enrichment (over 5%) in both acetoacetate and β-hydroxybutyrate. nih.gov This indicates that ketogenesis is not exclusively linked to fatty acid oxidation. nih.gov

The dynamics of ketone metabolism are complex. During fasting in ruminants, for example, a decrease in ketone production by the gut is met by a compensatory increase in hepatic ketogenesis to maintain circulating levels. capes.gov.br Studies in mice lacking the hepatic enzyme BDH1, which interconverts ketones, have shown that while this enzyme is not essential for whole-body ketone balance, its absence within the liver impairs local TCA cycle flux and glucose production. umn.edu This highlights the intricate role of hepatic ketone interconversion in regulating liver metabolism. umn.edu

Renal Metabolism and Monocarboxylate Transporter (MCT) Mechanisms

The kidneys are highly metabolically active and play a significant role in ketone body homeostasis. escholarship.org Tracing studies using hyperpolarized [1,3-13C2]acetoacetate have shown rapid conversion to β-hydroxybutyrate within the rat kidney, demonstrating high activity of the BDH enzyme and active ketone metabolism. escholarship.org

The transport of ketone bodies across cell membranes is mediated by a family of proteins known as monocarboxylate transporters (MCTs). nih.govresearchgate.net The kidney expresses several MCT isoforms with distinct localizations along the nephron, the functional unit of the kidney. nih.govresearchgate.net

MCT1 and MCT8 are found on the basolateral membranes (the side facing away from the filtrate) of proximal tubule cells. nih.govresearchgate.net

MCT2 and MCT7 are located on the basolateral membranes of cells in the thick ascending limb and the distal tubule. nih.govresearchgate.net

This specific distribution suggests distinct roles for these transporters in reabsorbing and metabolizing ketones and other monocarboxylates like lactate along different segments of the nephron. nih.gov The expression of these transporters is also regulated under different physiological conditions. For instance, during metabolic acidosis in mice, the protein abundance of MCT7 was found to decrease, which paralleled a transient increase in urinary lactate excretion. nih.govresearchgate.net These findings, which pinpoint the location and regulation of specific transporters, are crucial for understanding how the kidney handles ketone bodies and contributes to systemic acid-base and energy balance.

Table 4: Localization of Key Monocarboxylate Transporters in the Mouse Kidney

TransporterLocation in NephronMembraneSource
MCT1Proximal TubuleBasolateral nih.govresearchgate.net
MCT2Thick Ascending Limb, Distal TubuleBasolateral nih.govresearchgate.netprinceton.edu
MCT7Thick Ascending Limb, Distal TubuleBasolateral nih.govresearchgate.net
MCT8Proximal TubuleBasolateral nih.govresearchgate.net

Microorganismal Metabolism and Metabolic Engineering (e.g., Ralstonia eutropha, Corynebacterium glutamicum)

Certain microorganisms are known for their ability to produce and store carbon in the form of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. Poly(3-hydroxybutyrate) (P(3HB)), a polymer of 3-hydroxybutyrate (B1226725), is the most common PHA. The bacterium Ralstonia eutropha (also known as Cupriavidus necator) is a model organism for studying P(3HB) metabolism. nih.govnih.gov

Using 13C-labeled glucose as a carbon source allows researchers to trace the metabolic pathways leading to P(3HB) synthesis and to quantify the efficiency of its production. mdpi.com In one study, R. eutropha cultured in a minimal salt (MS) medium with 13C-glucose produced P(3HB) with a very high isotopic labeling ratio of 97.6 atom%. mdpi.com This high degree of labeling is valuable for producing stable isotope-enriched biopolymers for various research applications. The study also compared production in R. eutropha to a recombinant Escherichia coli strain engineered with the necessary genes for P(3HB) synthesis. mdpi.com

The industrial bacterium Corynebacterium glutamicum, a workhorse for amino acid production, has also been a target for metabolic engineering to produce valuable chemicals. nih.govmit.edu While not a natural producer of P(3HB), its robust metabolism makes it a promising chassis for producing related compounds. Researchers have successfully engineered C. glutamicum to produce other C4 platform chemicals like γ-hydroxybutyrate (GHB) from glucose. nih.gov By introducing a glutamate-derived pathway and blocking competing reactions, engineered strains achieved a GHB titer of 33.7 g/L, demonstrating the potential of these organisms for the bio-based production of hydroxyalkanoates. nih.gov

Table 5: Production of 13C-Labeled P(3HB) from 13C-Glucose in Different Microorganisms

MicroorganismCulture MediumP(3HB) Concentration (g/L)13C-Labeling Ratio (atom%)Source
Ralstonia eutropha NCIMB 11599MS Medium4.797.6 mdpi.com
Recombinant Escherichia coli JM109LB3 Medium10.494.4 mdpi.com

Future Directions and Advanced Methodological Developments in 13c Bhb Tracing

Development of Novel ¹³C-Labeled Beta-Hydroxybutyrate Tracers with Specific Positional Labeling

The design of isotopic tracers is critical for the success of metabolic flux analysis (MFA). nih.gov The choice of which substrate to label and the specific positioning of the ¹³C atoms can significantly impact the accuracy and resolution of flux estimations. nih.govresearchgate.net While uniformly labeled tracers are common, the future lies in the strategic design of tracers with specific positional labeling to probe distinct metabolic pathways with greater precision.

For instance, tracers like [2,4-¹³C₂]-beta-hydroxybutyrate have been used to study ketone body metabolism in the human brain. nih.gov The specific labeling at the C2 and C4 positions allows researchers to track the entry of BHB into the brain and its subsequent metabolism into amino acids like glutamate (B1630785) and glutamine. nih.gov This targeted approach provides detailed insights into neuronal energy metabolism that would be difficult to obtain with uniformly labeled tracers. nih.gov Future developments will likely involve the creation of a wider array of BHB isotopologues, each designed to answer specific biological questions. For example, a tracer labeled only at the C1 position could be used to specifically track the decarboxylation of acetoacetate (B1235776), while labeling at C3 would follow the carbon backbone through different metabolic routes. The development of novel ketone esters, such as bis-octanoyl (R)-1,3-butanediol, which rapidly increase blood BHB concentrations, also presents new opportunities for designing acute tracing studies in various populations. medrxiv.org

Research Findings:

Infusions of [2,4-¹³C₂]-beta-hydroxybutyrate in humans revealed that at a plasma concentration of 2.25 mmol/L, the apparent brain tissue BHB concentration reached 0.18 mmol/L. nih.gov

Modeling of the ¹³C label distribution suggested that BHB consumption was predominantly neuronal, occurring at a rate of 0.032 mmol/kg/min and accounting for 6.4% of total acetyl-coenzyme A oxidation. nih.gov

These findings support the concept of blood-brain barrier control over ketone oxidation in the non-fasted adult human brain. nih.gov

TracerKey Research FindingReference
[2,4-¹³C₂]-beta-hydroxybutyrateDemonstrated predominantly neuronal consumption of BHB in the human brain, accounting for 6.4% of acetyl-CoA oxidation. nih.gov
Bis-octanoyl (R)-1,3-butanediolA novel ketone ester shown to rapidly and safely induce ketosis in healthy older adults, providing a new vehicle for tracer studies. medrxiv.org
¹³C-labeled glucoseUsed to demonstrate that chronic administration for labeling glycogen (B147801) stores can be complex as the tracer carbons are converted into non-essential amino acids and lipids. youtube.com

Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics, Fluxomics) for Systems-Level Understanding

To achieve a comprehensive, systems-level understanding of metabolism, data from ¹³C-BHB tracing must be integrated with other "omics" technologies. numberanalytics.com Proteomics, the large-scale study of proteins, and transcriptomics, the study of the complete set of RNA transcripts, provide crucial information about the cellular machinery that carries out metabolic reactions. numberanalytics.comnih.gov

Integrating proteomics with metabolomics can reveal how changes in protein expression and post-translational modifications, such as lysine (B10760008) β-hydroxybutyrylation (Kbhb), are driven by metabolites like BHB. nih.gov For example, quantitative proteomics can identify proteins with increased Kbhb levels in response to BHB, linking the metabolite directly to the regulation of protein function and metabolic pathways. nih.gov Similarly, combining transcriptomic and proteomic data can elucidate the mechanisms of gene expression regulation, although mRNA and protein levels are often only modestly correlated, highlighting the importance of post-transcriptional control. nih.govresearchgate.net Fluxomics, which provides the ultimate readout of metabolic pathway activity, serves as the physiological endpoint that integrates the information from the genome, transcriptome, and proteome. nih.govmssm.edu This multi-omics approach allows researchers to build more complete and predictive models of cellular metabolism, moving from isolated pathway analysis to a holistic view of the entire metabolic network. numberanalytics.com

Research Findings:

A quantitative proteomics study identified 840 unique Kbhb sites on 429 proteins, with levels at 42 sites on 39 proteins increasing significantly in response to BHB treatment. nih.gov

The proteins with upregulated Kbhb were involved in key metabolic pathways, including the citrate (B86180) cycle, glycolysis/gluconeogenesis, and pyruvate (B1213749) metabolism. nih.gov

Combined analysis of transcriptomics and proteomics in Rosa roxburghii Tratt revealed that genes and proteins involved in ascorbate (B8700270) and aldarate metabolism were crucial for the accumulation of Ascorbic Acid. mdpi.com

Omics IntegrationKey InsightReference
Proteomics + ¹³C-BHB TracingIdentifies specific proteins and pathways regulated by BHB-driven post-translational modifications (Kbhb). nih.gov
Transcriptomics + ProteomicsReveals modest correlation between mRNA and protein levels, indicating significant post-transcriptional regulation. nih.govresearchgate.net
Fluxomics + Multi-OmicsProvides a systems-level understanding by linking gene expression and protein levels to actual metabolic pathway activity. numberanalytics.comnih.gov

Single-Cell and Spatially Resolved Metabolic Tracing (e.g., Mass Spectrometry Imaging of Labeled Metabolites)

Traditional metabolomics analyses of tissue extracts lose crucial information about spatial context and cellular heterogeneity. researchgate.net Mass spectrometry imaging (MSI) is a powerful technology that overcomes this limitation by mapping the spatial distribution of metabolites directly within tissue sections. researchgate.netmdpi.com When combined with ¹³C isotope tracing, MSI enables the visualization of metabolic activity at the single-cell or near-single-cell level. nih.govcolumbia.edu

This approach, termed ¹³C-SpaceM, combines MSI for detecting ¹³C label incorporation into metabolites (like fatty acids from a ¹³C₆-glucose tracer) with microscopy and computational analysis. nih.gov It allows researchers to uncover spatial heterogeneity in metabolic pathways, such as de novo lipogenesis, within complex tissues like tumors. nih.gov For example, ¹³C-SpaceM has been used to show spatially-defined differences in fatty acid synthesis and uptake between glioma tumors and the surrounding brain tissue. nih.gov Future advancements in MSI technologies, such as improving spatial resolution and sensitivity, will provide unprecedented insights into the metabolic interplay between different cell types within a tissue and how this is altered in disease. researchgate.netcolumbia.edu

Research Findings:

The ¹³C-SpaceM method successfully identified reduced glucose contribution to palmitate synthesis in hypoxic cells compared to normoxic cells at single-cell resolution. nih.gov

In a glioma model, MSI revealed activated de novo fatty acid synthesis in tumor tissue and significant spatial heterogeneity in the labeling of the lipogenic acetyl-CoA pool. nih.gov

The combination of ¹³C-isotopic labeling and MSI in plant embryos demonstrated greater ¹³C-isotopic labeling in the cotyledons compared to the embryonic axis, revealing spatial differences in metabolic flux. nih.gov

TechniqueApplicationKey FindingReference
¹³C-SpaceM (MSI + Isotope Tracing)Spatial single-cell isotope tracing of glucose-dependent de novo lipogenesis.Revealed spatial heterogeneity in acetyl-CoA labeling and fatty acid metabolism in glioma tumors. nih.gov
MALDI-MSIMapping spatial distribution of metabolites in tissues.Combined with ¹³C-labeling, it can analyze metabolic flux in situ, overcoming challenges of complex data sets. nih.gov
Cryogenic Dual-SIMSIntegrated metabolomics, lipidomics, and proteomics at single-cell resolution.Characterized metabolic states and cell subtypes in liver lobules. columbia.edu

Dynamic ¹³C-MFA for Non-Steady State Conditions and Transient Metabolic Responses

A key assumption in traditional ¹³C-MFA is that the biological system is at a metabolic and isotopic steady state. nih.gov However, many biological processes are dynamic and involve transient metabolic responses that violate this assumption. aiche.org Dynamic ¹³C-MFA (dMFA) has been developed to quantify fluxes in systems that are not at a steady state. aiche.orgvanderbilt.edu

This approach, also known as isotopically non-stationary ¹³C-MFA (INST-MFA), involves analyzing the transient labeling patterns of metabolites over time before they reach isotopic steady state. vanderbilt.eduresearchgate.net INST-MFA is particularly valuable for studying systems with slow metabolic rates, such as mammalian cell cultures, or for capturing rapid metabolic shifts in response to a stimulus. vanderbilt.eduvanderbilt.edu It offers several advantages, including shorter experiment times and the ability to determine fluxes with increased precision. vanderbilt.edu Key benefits of dMFA methods include the ability to use time-series data directly without smoothing and the automatic identification of characteristic metabolic phases during a process. aiche.org These techniques are essential for understanding the dynamic reprogramming of metabolism in contexts like fed-batch fermentations or cellular activation processes. nih.govaiche.org

Research Findings:

INST-MFA has been successfully applied to map photoautotrophic fluxes in plants, revealing alterations in photosynthetic carbon flux in response to high light acclimation. researchgate.net

In human platelets, INST-MFA was used to quantify fluxes in both resting and activated states, demonstrating the feasibility of this technique for studying transient metabolic events. nih.gov

New dMFA methods can integrate time-series metabolite and labeling data to quantify flux changes over time, providing insights into transients in parallel and cyclic pathways. aiche.org

MethodDescriptionAdvantageReference
Dynamic ¹³C-MFA (dMFA) / INST-MFAQuantifies fluxes from transient isotope labeling measurements before isotopic steady state is reached.Applicable to non-steady state systems, offers shorter experiment times, and can increase flux precision. aiche.orgvanderbilt.eduresearchgate.net
Quasi-stationary MFA (QST-MFA)Applied to systems at isotopic quasi-steady state but not metabolic steady state, providing instantaneous snapshots of flux variation.Allows for the description of how metabolic fluxes vary over time. vanderbilt.edu

Elucidating Uncharacterized Metabolic Enzymes and Pathways Through Global Isotope Tracing

While our knowledge of central metabolic pathways is extensive, many metabolic enzymes and pathways remain uncharacterized. nih.gov Global stable-isotope tracing provides a powerful, unbiased approach to discover novel metabolic activities. acs.orgnih.gov By feeding cells a ¹³C-labeled nutrient and performing untargeted metabolomics, researchers can detect labeling in unexpected or previously unknown metabolites. acs.org

This untargeted approach can reveal novel areas of metabolic networks that are essential for a systems-level understanding. acs.org For example, untargeted tracing with ¹³C-glucose in Trypanosoma brucei led to the detection of labeling in higher sugar phosphates like octulose phosphate (B84403) and nonulose phosphate, highlighting previously unexplored areas of its metabolism. acs.org Recently, a strategy called isotopologue similarity networking (IsoNet) was developed to deduce unknown metabolic reactions by identifying substrate-product pairs that share similar isotopologue patterns after tracer administration. researchgate.net This data-driven, hypothesis-free method has already uncovered hundreds of previously unknown metabolic reactions in cells and mice, demonstrating the immense potential of global isotope tracing for metabolic discovery. researchgate.net

Research Findings:

An untargeted isotope tracing approach with ¹³C-glucose in Trypanosoma brucei showed that glucose-derived carbon was incorporated into 187 out of 588 identified metabolites. acs.org

A global isotope tracing technology was developed to measure labeled metabolites with metabolome-wide coverage, revealing a systemic loss of metabolic coordination during aging in Drosophila. nih.govresearchgate.net

This approach also uncovered an unappreciated metabolic diversion from glycolysis to serine and purine (B94841) metabolism during aging. nih.gov

ApproachMethodologyKey DiscoveryReference
Untargeted Isotope TracingCombines high-resolution LC-MS with stable isotope tracing for a global overview of the cellular fate of precursor metabolites.Identified labeling in unexpected metabolites, such as higher sugar phosphates, revealing unexplored areas of metabolism. acs.org
Global Isotope Tracing MetabolomicsMeasures labeled metabolites with metabolome-wide coverage to probe in vivo tracing kinetics.Revealed system-wide metabolic alterations and a diversion from glycolysis to serine/purine metabolism in aging Drosophila. nih.govresearchgate.net
Isotopologue Similarity Networking (IsoNet)A data-driven strategy to deduce unknown metabolic reactions based on shared isotopologue patterns.Uncovered approximately 300 previously unknown metabolic reactions in living cells and mice. researchgate.net

Advancements in Computational Modeling and Software for Enhanced Flux Resolution and Identifiability

The analysis of ¹³C labeling data to calculate metabolic fluxes is a computationally intensive task that relies on sophisticated mathematical models and software. nih.gov Continuous advancements in this area are crucial for improving the accuracy, speed, and accessibility of ¹³C-MFA. acs.orgnih.gov Traditional MFA approaches can suffer from long computation times and solutions that are dependent on the initial guess. acs.orgnih.gov

To address these challenges, new computational frameworks are being developed. One promising direction is the integration of machine learning algorithms into fluxomics. acs.orgnih.gov By training models on large datasets of simulated labeling patterns, machine learning can predict flux ratios with improved accuracy and speed, making high-throughput metabolic phenotyping more feasible. acs.orgnih.gov Furthermore, software suites like 13CFLUX2 and METRAN are continually being updated with more efficient simulation algorithms (e.g., Elementary Metabolite Units, EMU), support for various analytical data types (e.g., LC-MS/MS), and improved statistical analysis tools. 13cflux.netmit.eduresearchgate.net These tools provide a more robust and user-friendly environment for designing experiments, estimating fluxes, and assessing the statistical quality of the results. 13cflux.netnih.gov

Key Software and Frameworks:

13CFLUX2: A high-performance software suite for quantifying steady-state fluxes, featuring efficient simulation algorithms and support for multicore CPUs and compute clusters. 13cflux.netresearchgate.net

METRAN: Software based on the Elementary Metabolite Units (EMU) framework for ¹³C-MFA, experiment design, and statistical analysis. mit.edu

FiatFlux: An open-source, user-friendly software package for flux ratio analysis and ¹³C-constrained flux analysis, designed for non-specialists. nih.gov

Machine Learning Frameworks: New approaches that use machine learning to predict flux ratios from labeling patterns, offering faster computation and improved predictive performance. acs.orgnih.gov

Software/FrameworkKey FeaturePrimary GoalReference
13CFLUX2Highly efficient implementation of Cumomer and EMU simulation algorithms; supports various measurement types.High-performance quantification of intracellular fluxes in complex models. 13cflux.netresearchgate.net
METRANBased on the Elementary Metabolite Units (EMU) modeling framework.Provides tools for flux analysis, tracer experiment design, and statistical analysis. mit.edu
FiatFluxIntuitive, open-source modules for flux ratio and ¹³C-constrained flux analysis.To make flux analysis more accessible to non-specialist users. nih.gov
Machine Learning-based FluxomicsUses trained models to predict flux ratios from labeling data.To reduce computation time and improve prediction accuracy for high-throughput phenotyping. acs.orgnih.gov

Q & A

Q. What are the key applications of Sodium DL-3-hydroxybutyrate-1,3-13C2 in metabolic tracer studies?

this compound is primarily used as a stable isotope-labeled tracer to investigate metabolic pathways such as ketolysis, gluconeogenesis, and mitochondrial redox states. Its dual 13C labeling at positions 1 and 3 enables precise tracking of carbon flux in metabolic networks. For example, in brain metabolism studies, hyperpolarized 13C-MRI has been employed to monitor its conversion to acetyl-CoA and subsequent entry into the tricarboxylic acid (TCA) cycle .

  • Methodological Approach : Use isotopomer analysis via NMR or LC-MS to quantify labeled intermediates (e.g., citrate, glutamate) and calculate flux rates .

Q. How can researchers confirm isotopic purity and positional labeling accuracy?

Isotopic purity (typically ≥98% 13C enrichment) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For positional specificity:

  • MS : Fragmentation patterns distinguish between 1,3-13C2 and other isotopologues (e.g., 2,4-13C2).
  • NMR : Chemical shifts for 13C nuclei at positions 1 and 3 are compared against unlabeled controls .

Q. What safety protocols are critical when handling this compound?

While the compound is not classified as hazardous under GHS, standard laboratory precautions apply:

  • Use personal protective equipment (PPE) such as gloves and lab coats.
  • Avoid inhalation or ingestion; work in a fume hood if handling powdered forms.
  • Store in a cool, dry environment away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can contradictory data arise in tracer studies using this compound, and how should they be resolved?

Contradictions often stem from isotopic dilution or cross-talk between metabolic pathways. For instance:

  • Isotopic Dilution : Unlabeled intermediates from endogenous pools may dilute 13C signals, leading to underestimation of flux rates.
  • Pathway Cross-Talk : In tumor models, reduced β-hydroxybutyrate dehydrogenase activity can skew the β-HB/AcAc ratio, mimicking redox imbalances .
  • Resolution Strategy : Normalize data to internal standards (e.g., 13C-glucose) and use compartmentalized modeling to account for tissue-specific metabolism .

Q. What experimental designs optimize the use of this tracer in dynamic metabolic flux analysis (DMFA)?

  • Pulse-Chase Experiments : Administer the compound in a time-resolved manner to track rapid metabolic shifts (e.g., ketone utilization during fasting).
  • Co-Labeling : Combine with 2H- or 15N-labeled substrates to dissect parallel pathways (e.g., lipid vs. carbohydrate metabolism).
  • In Vivo Models : Use hyperpolarized 13C-MRI in live rodents to monitor real-time brain metabolism, ensuring physiological relevance .

Q. How can researchers address challenges in quantifying low-abundance 13C-labeled metabolites?

  • Enrichment Techniques : Pre-concentrate samples using solid-phase extraction (SPE) or derivatization (e.g., silylation for GC-MS).
  • High-Resolution MS : Employ Orbitrap or TOF-MS systems to resolve isotopic clusters with minimal interference from background noise .

Methodological Reference Table

TechniqueApplicationKey Consideration
NMR Quantifying 13C isotopomers in TCA intermediatesRequires high sample purity; limited sensitivity for low-abundance metabolites
LC-MS/MS High-throughput flux analysisOptimize ionization parameters to avoid in-source fragmentation
Hyperpolarized 13C-MRI Real-time metabolic imaging in vivoShort half-life of hyperpolarized state (~2–3 minutes) necessitates rapid acquisition

Key Research Findings

  • In glioma models, reduced β-HB/AcAc ratios correlate with elevated NAD+/NADH and impaired β-hydroxybutyrate dehydrogenase activity, highlighting metabolic reprogramming in tumors .
  • Isotopic tracing in Listeria monocytogenes revealed glycolytic preference over the pentose phosphate pathway when using 13C-labeled glucose derivatives, informing host-pathogen metabolic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.